![molecular formula C11H5Cl3N4 B1451889 6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1097132-47-2](/img/structure/B1451889.png)
6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
“6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine” is a heterocyclic organic compound . It has been studied for its potential applications in medicinal chemistry .
Synthesis Analysis
The synthesis of pyridazine derivatives, including “6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine”, often involves starting from 1,3-diketones and a Diaza–Wittig reaction as a key step . This strategy allows the variation of substituents at position 6 of the heterocyclic ring .
Molecular Structure Analysis
The 3D structure of the compound was confirmed by single crystal X-ray structural analysis . NMR and IR, as well as studies of mass spectrum, were employed to synthesize and characterize the compound .
Chemical Reactions Analysis
The synthesis of “6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine” involves a two-step synthesis process . The reaction scheme represents an attractive methodology for the synthesis of novel fused pyridazine derivatives .
Scientific Research Applications
Medicine: Anticancer Potential
6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine: derivatives have been synthesized and studied for their anticancer properties. These compounds have shown promising results in inhibiting the proliferation of cancer cell lines. For instance, certain derivatives have been effective against human colon cancer cell lines, indicating potential use in chemotherapy .
Agriculture: Pesticide Development
The structural analogs of 6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine are being explored for their use as pesticides. The triazolo[4,3-b]pyridazine moiety is a common feature in various agrochemicals due to its potential biological activity against pests .
Material Science: Advanced Material Synthesis
This compound’s derivatives are being researched for creating advanced materials with specific properties. The nitrogen-rich heterocyclic structure of triazolopyridazine is particularly interesting for the development of new materials with enhanced thermal stability and electronic properties .
Environmental Science: Pollutant Degradation
Research is underway to utilize 6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine and its derivatives in environmental applications, such as the degradation of pollutants. Their chemical structure could be beneficial in catalyzing reactions that break down harmful environmental contaminants .
Analytical Chemistry: Chemical Analysis
The unique chemical structure of 6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine makes it a candidate for use in analytical chemistry as a reagent or a standard for calibrating instruments. Its stability and reactivity can be advantageous in various analytical methods .
Drug Design: Pharmacophore Modeling
Due to its complex structure, 6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine serves as a pharmacophore model in drug design. It helps in identifying molecular features responsible for drug-receptor interactions, aiding in the development of new therapeutic agents .
Mechanism of Action
properties
IUPAC Name |
6-chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl3N4/c12-7-3-6(4-8(13)5-7)11-16-15-10-2-1-9(14)17-18(10)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBNZOJFBLQEQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NN=C2C3=CC(=CC(=C3)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-(3,5-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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